4-(Propylamino)benzoic acid
Overview
Description
4-(Propylamino)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a propylamino group at the para position
Mechanism of Action
Target of Action
The primary target of 4-(Propylamino)benzoic acid is the sodium ion (Na+) channel on the nerve membrane . This compound acts on nerve endings and nerve trunks, which play a crucial role in nerve impulse conduction .
Mode of Action
This compound interacts with its target by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like this compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The action of this compound primarily affects the nerve impulse conduction pathway . By blocking the conduction of nerve impulses, it results in a loss of local sensation, which is beneficial for local surgery and treatment .
Pharmacokinetics
As a local anesthetic, it is likely to have a rapid onset and long duration of action .
Result of Action
The primary molecular and cellular effect of this compound’s action is the reversible blockage of nerve impulse conduction . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the synthetic route of this compound is characterized by simple operation, high total yields, and mild reaction conditions .
Biochemical Analysis
Biochemical Properties
4-(Propylamino)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid derivatives . This interaction is crucial for the biosynthesis of volatile esters in plants. Additionally, this compound can act as a substrate for other enzymes involved in metabolic pathways, affecting the overall metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving local anesthetics, compounds similar to this compound have been shown to bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness, making it useful for local anesthesia.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with sodium ion channels affects the membrane potential by reducing sodium ion passage, which in turn blocks nerve impulse conduction . This mechanism is similar to that of other local anesthetics, which bind to specific parts of the sodium ion channel on the nerve membrane.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve performance and nutrient digestion in young pigs . At higher doses, toxic or adverse effects may occur, including changes in jejunal morphology and increased antioxidant capacity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by N-acetylation or conjugation with glycine in the liver to produce 4-aminohippuric acid . These metabolic processes are crucial for the compound’s excretion and overall metabolic balance. Additionally, its interaction with enzymes such as BAMT influences the synthesis of other metabolites, affecting the metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. For example, its interaction with BAMT occurs in the cytosol, where the enzyme catalyzes the methylation of benzoic acid derivatives . This subcellular localization is crucial for the compound’s role in biosynthetic pathways and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amination of 4-Bromobenzoic Acid: : One common synthetic route involves the nucleophilic substitution of 4-bromobenzoic acid with propylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
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Reductive Amination: : Another method involves the reductive amination of 4-formylbenzoic acid with propylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 4-(Propylamino)benzoic acid often employs the amination of 4-bromobenzoic acid due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 4-(Propylamino)benzoic acid can undergo oxidation reactions, particularly at the propylamino group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
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Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
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Substitution: : The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid mixture for nitration.
Major Products
Oxidation: Propylaminobenzoic acid derivatives with oxidized side chains.
Reduction: 4-(Propylamino)benzyl alcohol.
Substitution: Nitro-substituted this compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(Propylamino)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to proteins and enzymes, making it useful in studying enzyme kinetics and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They are investigated for potential use as anti-inflammatory agents, analgesics, and in the treatment of certain neurological disorders.
Industry
Industrially, this compound is used in the production of dyes, polymers, and as a precursor for various chemical syntheses. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Similar in structure but lacks the propyl group. It is a precursor in the synthesis of folic acid in bacteria.
4-(Methylamino)benzoic Acid: Contains a methyl group instead of a propyl group, leading to different chemical and biological properties.
4-(Ethylamino)benzoic Acid: Contains an ethyl group, offering intermediate properties between the methyl and propyl derivatives.
Uniqueness
4-(Propylamino)benzoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical reactivity and biological activity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications requiring specific hydrophobic interactions and steric effects.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-(propylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPWLARXKLUGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394942 | |
Record name | 4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73686-77-8 | |
Record name | 4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-(propylamino)benzoic acid during trifluralin degradation?
A1: The study by [] isolated and characterized bacterial strains capable of degrading trifluralin, a common herbicide. Through gas chromatography-mass spectrometry (GC-MS) analysis, they identified several metabolites, including this compound. This finding is significant because it sheds light on the biodegradation pathway of trifluralin in the environment. Understanding these pathways is crucial for assessing the environmental fate and potential impact of herbicides like trifluralin. Identifying specific metabolites helps researchers evaluate the persistence of these compounds and their potential effects on ecosystems and human health.
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